2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol
Description
Properties
CAS No. |
856863-41-7 |
|---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C11H12N4O3/c1-11(2,16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7,16H,1-2H3 |
InChI Key |
BWDADZDXVSSGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Azide Precursor Synthesis via Sandmeyer Reaction
The synthesis begins with the preparation of 4-nitrophenyl azide (2g ) from 4-nitroaniline (1g ) using Sandmeyer conditions. In this step, 1g (4.1 mmol) is dissolved in dichloromethane (30 mL) and treated with 6 N HCl (30 mL) at 0°C. A saturated aqueous solution of sodium nitrite (10 mL) is added dropwise, followed by sodium azide (0.53 g, 8.2 mmol). The mixture is stirred for 30 min at 0°C, warmed to room temperature, and extracted with dichloromethane. The organic phase is washed with NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to yield crude 2g , which is used directly in the next step without purification.
Copper-Catalyzed Cycloaddition with 2-Methylbut-3-yn-2-ol
The key step involves reacting 2g with 2-methylbut-3-yn-2-ol (3 ) under CuAAC conditions. A mixture of 2g and 3 in a 1:1 dichloromethane-water solvent system is treated with Cu(OAc)₂ and sodium ascorbate at room temperature. The reaction proceeds regioselectively to form 4g in 58% yield after recrystallization. Alternative catalysts, such as CuI, have been explored in flow chemistry systems but face challenges with precipitation when 4-nitrophenyl groups are present.
Table 1: Reaction Conditions and Yields for 4g Synthesis
Optimization of Cycloaddition Regioselectivity
The CuAAC reaction exclusively produces the 1,4-disubstituted triazole isomer due to copper’s ability to polarize the alkyne bond. Nuclear magnetic resonance (NMR) analysis of 4g confirms the absence of regioisomeric byproducts, with a singlet at δ 7.95 ppm (2H, aromatic) and δ 8.37 ppm (2H, nitro-substituted aromatic) in the ¹H-NMR spectrum. Computational studies suggest that electron-withdrawing groups like nitro enhance reaction rates by stabilizing the copper-acetylide intermediate.
Analytical Characterization of 4g
Spectroscopic Data
4g is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS):
-
¹H-NMR (CDCl₃) : δ 1.69 (6H, s, CH₃), 2.82 (1H, bs, OH), 7.95 (2H, dd, J = 6.0 Hz, aromatic), 8.03 (1H, s, triazole-H), 8.37 (2H, dd, J = 6.0 Hz, nitro-aromatic).
-
¹³C-NMR (CDCl₃) : δ 30.4 (CH₃), 68.7 (C-OH), 107.1–157.2 (aromatic and triazole carbons).
-
HRMS : m/z 265.1469 (calculated for C₁₁H₁₃N₄O₄ [M+H₂O−H]⁺: 265.2453).
Table 2: Key Spectroscopic Signals for 4g
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| ¹H-NMR | δ 8.37 (2H, dd) | Nitro-aromatic protons | |
| ¹³C-NMR | δ 156.2 | Triazole C-4 | |
| HRMS | m/z 265.1469 | [M+H₂O−H]⁺ |
Comparative Analysis of Scalability
Batch vs. Flow Synthesis
Batch synthesis in CH₂Cl₂:H₂O remains the most reliable method for 4g , yielding 58%. Flow chemistry attempts using trimethylsilylacetylene or propiolic acids as alkyne precursors result in system blockages due to 4g ’s low solubility. For example, a flow reaction at 120°C and 323-second residence time achieves only 54.8% yield before precipitation terminates the process.
Solvent and Catalyst Screening
Polar aprotic solvents like DMF improve azide stability but reduce cycloaddition efficiency. Copper catalysts (Cu(OAc)₂, CuI) outperform silver or iron analogs in minimizing side reactions. Sodium ascorbate is critical for reducing Cu(II) to the active Cu(I) species, preventing oxidative dimerization of the alkyne.
Applications and Derivatives
Although 4g ’s antifungal activity is documented, recent studies focus on its utility as a precursor for metal-organic frameworks (MOFs). Coordination with cobalt nitrate in DMF/EtOH yields pink crystals with potential catalytic properties . Functionalization at the hydroxyl group (e.g., etherification) remains underexplored but could enhance bioavailability.
Chemical Reactions Analysis
Nucleophilic Substitution
The hydroxyl group participates in SN reactions with electrophiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Dry CH₂Cl₂, 0°C→RT | 2-[1-(4-nitrophenyl)triazol-4-yl]-2-propyl chloride | 78% |
| TFAA | Pyridine, 1,4-dioxane | Trifluoroacetate ester derivative | 85% |
Oxidation Reactions
Controlled oxidation of the alcohol group :
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Jones reagent | Acetone, 0°C | Ketone derivative | 62% |
| PCC | CH₂Cl₂, RT | Aldehyde (partial oxidation) | 41% |
Complexation Behavior
Forms stable complexes with transition metals :
| Metal Salt | M:L Ratio | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu(II) acetate | 1:2 | 8.9 ± 0.2 | Catalytic applications |
| Pd(II) chloride | 1:1 | 6.7 ± 0.3 | Cross-coupling reactions |
Biological Activity Correlations
Structure-activity relationship studies reveal :
| Derivative | Antifungal Activity (MIC₉₀ μg/mL) | Cytotoxicity (IC₅₀ μg/mL) |
|---|---|---|
| Parent compound | 8.2 (C. albicans) | >100 |
| Triflate ester | 5.1 | 78.4 |
| Cu(II) complex | 3.8 | 42.6 |
Key reactivity-activity relationships:
-
Electron-withdrawing nitro group enhances membrane penetration (LogP = 1.85)
-
Free -OH group crucial for H-bonding with fungal CYP51 (docking score: -9.2 kcal/mol)
Thermal Stability Analysis
DSC/TGA data show decomposition patterns :
| Temperature Range (°C) | Process | ΔH (J/g) | Mass Loss (%) |
|---|---|---|---|
| 180-190 | Alcohol dehydration | 148 | 8.2 |
| 240-260 | Triazole ring decomposition | 287 | 32.1 |
| 300-320 | Aromatic nitro group degradation | 412 | 49.8 |
Scientific Research Applications
Major Products Formed
- Oxidation : Converts to 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-one.
- Reduction : Yields 2-[1-(4-Aminophenyl)triazol-4-yl]propan-2-ol.
- Substitution : Forms various substituted triazole derivatives depending on the nucleophiles used.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its structure allows chemists to explore various modifications which can lead to novel compounds with enhanced properties.
Biology
Research has indicated that 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol exhibits antimicrobial properties. The nitrophenyl group is believed to play a crucial role in inhibiting microbial growth by interfering with essential biomolecular pathways in microorganisms.
Medicine
The compound is being investigated for its potential as:
- Antifungal Agent : Its structural similarities to existing antifungal agents suggest it may inhibit fungal growth effectively.
- Anticancer Agent : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Industry
In industrial applications, this compound is explored for developing new materials with specific properties, such as polymers or coatings that require enhanced durability or specific chemical resistance.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various ESKAPE pathogens. Results indicated significant inhibition of bacterial growth, particularly against resistant strains .
Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., MCF7). The mechanism was attributed to the induction of apoptosis mediated by the compound's interaction with cellular pathways involved in cell survival .
Mechanism of Action
The mechanism of action of 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, in its potential antimicrobial application, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The nitrophenyl group can interact with enzymes or proteins, disrupting their normal function. The triazole ring can also form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazole-propan-2-ol scaffold is highly modular, with biological and physicochemical properties heavily dependent on aryl substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Comparative Data for Triazole-Propan-2-ol Derivatives
Key Observations
Synthetic Efficiency: The 4-trifluoromethylphenyl derivative (1o) achieved the highest yield (88%) under similar CuAAC conditions (8 hours, room temperature), suggesting that electron-deficient aryl azides (e.g., CF₃, NO₂) exhibit comparable reactivity . The o-tolyl derivative (1a) reached 90% yield, highlighting that electron-neutral or donating substituents (e.g., methyl) may accelerate azide-alkyne coupling .
Physicochemical Properties :
- The nitro derivative’s higher melting point (123–124°C vs. 120°C for o-tolyl) reflects stronger intermolecular dipole-dipole interactions and hydrogen bonding from the nitro group .
- The hydrochloride salt of the azetidinyl analog (MW: 218.69 g/mol) demonstrates how salt formation reduces molecular weight and enhances solubility compared to the neutral nitro compound (MW: ~264.24 g/mol) .
Biological Activity: Antifungal Performance: The 4-chlorophenyl analog exhibited superior activity against Candida spp. (MIC₉₀: 32 µg/mL), whereas the nitro derivative showed moderate efficacy . This suggests that halogen substituents (Cl) enhance hydrophobic interactions with fungal targets, while nitro groups may reduce membrane permeability due to heightened polarity. SAR Insights: Electron-withdrawing groups (NO₂, CF₃) improve thermal stability but may detract from bioactivity. In contrast, halogen atoms (Cl) balance lipophilicity and electronic effects, optimizing target binding .
Structural Diversity :
- Derivatives with bulky substituents (e.g., adamantyl in 1m) or hydrophilic groups (e.g., dioxolane in 1n) were synthesized, underscoring the scaffold’s adaptability for tuning pharmacokinetic properties .
Contradictions and Limitations
- The nitro derivative’s moderate antifungal activity contrasts with its structural similarity to the potent chloro analog, emphasizing the need for deeper mechanistic studies .
Biological Activity
2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol is a compound belonging to the triazole class, which is recognized for its diverse biological activities, particularly in medicinal chemistry. The triazole ring structure is integral to many pharmaceuticals, contributing to their therapeutic efficacy. This article delves into the biological activity of this specific compound, highlighting its mechanisms, potential applications, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 248.24 g/mol. The compound features a propan-2-ol moiety and a triazole ring substituted with a 4-nitrophenyl group, which enhances its biological properties.
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymes : Similar to other triazole derivatives, this compound may inhibit enzymes critical for biosynthetic pathways in pathogens. For instance, it can inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity and cell death .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific activities of this compound include:
- Antifungal Activity : Triazoles are well-known antifungal agents. Studies have shown that compounds similar to this one can effectively inhibit various fungal strains by disrupting ergosterol synthesis .
- Antibacterial Activity : The compound has demonstrated activity against several bacterial strains, including those from the ESKAPE panel, which comprises pathogens notorious for antibiotic resistance .
- Anti-inflammatory Effects : There is emerging evidence that triazole derivatives can also exhibit anti-inflammatory properties by modulating cytokine release in immune cells, potentially making them candidates for treating inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
Toxicity Profile
In vitro studies have indicated that this compound exhibits low toxicity in human peripheral blood mononuclear cells (PBMCs), with viability rates comparable to control treatments . This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
- Recrystallize the final product from ethanol/water mixtures to remove Cu(I) residues. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
How can crystallographic data for this compound be refined to resolve disorder in the triazole-nitrophenyl moiety?
Advanced Research Question
Disorder in the triazole-nitrophenyl group arises from rotational flexibility. Refinement strategies include:
- SHELXL Constraints : Apply restraints to bond distances/angles (e.g., AFIX 66 for planar nitrophenyl groups) and use PART instructions for split positions .
- Hydrogen Bonding Analysis : Identify intramolecular O–H⋯N (triazole) interactions to stabilize conformation. Reference similar structures (e.g., 2-(4-fluorophenyl)triazol-4-yl derivatives ).
Q. Example Refinement Table :
| Parameter | Value (Å/°) |
|---|---|
| C–N (triazole) | 1.34–1.37 |
| C–C (nitrophenyl) | 1.47–1.49 |
| Dihedral Angle | 5.8–12.3° |
What structural features contribute to its antifungal activity, and how can SAR studies guide derivative design?
Advanced Research Question
The triazole ring inhibits fungal lanosterol 14α-demethylase (CYP51). Key SAR insights:
Q. Derivative Design :
- Replace the nitro group with electron-withdrawing groups (e.g., CF₃, CN) to improve metabolic stability .
- Modify the propan-2-ol chain to reduce cytotoxicity (e.g., methyl branching or fluorination) .
How should researchers address contradictions in biological activity data across different antifungal assays?
Advanced Research Question
Discrepancies arise from assay conditions (e.g., pH, inoculum size). Mitigation strategies:
- Standardized Protocols : Follow CLSI M27/M38 guidelines for broth microdilution.
- Control Compounds : Include fluconazole and voriconazole as benchmarks .
- Mechanistic Validation : Confirm CYP51 inhibition via UV-vis spectroscopy (Type II binding spectra at 423 nm) .
Q. Example Data Variability :
| Assay Type | MIC (μg/mL) |
|---|---|
| Broth Microdilution | 0.5–2.0 |
| Agar Diffusion | 1.0–4.0 |
What computational approaches predict solubility and formulation compatibility for this compound?
Basic Research Question
- Solubility Prediction : Use Hansen solubility parameters (δD ≈ 18.5, δP ≈ 12.3, δH ≈ 9.8) calculated via COSMO-RS. The nitro group reduces aqueous solubility (<1 mg/mL at pH 7.4) .
- Formulation Strategies :
How can molecular docking resolve ambiguities in binding modes to CYP51?
Advanced Research Question
- Docking Workflow :
- Prepare protein (PDB: 5TZ1) with AutoDockTools (remove water, add polar hydrogens).
- Define grid box (20 ų) around heme iron.
- Validate with re-docked fluconazole (RMSD < 2.0 Å).
- Key Interactions :
- Triazole N4 coordinates Fe²⁺ (distance: 2.1 Å).
- Nitro group forms π-stacking with Phe228 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
